N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide
Description
N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring
Properties
IUPAC Name |
N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-19-14(21)12-4-2-10(3-5-12)7-20-8-11-6-13(22-9-11)15(16,17)18/h2-6,9,20H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHZCSBSYWRHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNCC2=CSC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and subsequent coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylation reagents under specific conditions to ensure the selective addition of the trifluoromethyl group to the thiophene ring.
Coupling with Benzamide: The final step involves the coupling of the thiophene derivative with a benzamide precursor, typically using amide bond-forming reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiophene ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The thiophene ring and benzamide moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-[[[5-(trifluoromethyl)phenyl]methylamino]methyl]benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-methyl-4-[[[5-(trifluoromethyl)pyridin-3-yl]methylamino]methyl]benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-methyl-4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]benzamide is unique due to the presence of the trifluoromethyl group on the thiophene ring, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
